![molecular formula C22H22ClN7O2 B2482241 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 1171877-05-6](/img/structure/B2482241.png)
2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)acetamide
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Description
Synthesis Analysis
The synthesis of compounds related to "2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)acetamide" often involves multi-step reactions, starting from variously substituted/unsubstituted aromatic organic acids. These acids are converted into corresponding esters, hydrazides, and then into 5-substituted-1,3,4-oxadiazole derivatives through cyclization reactions. The final compounds are typically obtained by further reactions involving specific functional groups to introduce the desired substitutions (Rehman et al., 2013).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various analytical techniques, including (1)H-NMR, IR, and mass spectral data, confirming the presence of the intended structural motifs. These compounds exhibit complex molecular frameworks that include oxadiazole rings and substituted pyrazole moieties, which are crucial for their biological activities (Nayak et al., 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their structural elements. The presence of oxadiazole and pyrazole rings confers a range of reactivities, including potential for further functionalization and interaction with biological targets. The synthesis process often involves reactions like S-alkylation, acetylation, and cyclization, showcasing their versatile chemical properties (Chau et al., 1997).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined by the compound's molecular architecture. These properties are critical for the compound's application in research and development, influencing its behavior in biological systems and during the formulation of potential therapeutic agents. For example, the crystalline structure and solubility can affect the compound's bioavailability and interaction with biological targets (Xiao-lon, 2015).
Chemical Properties Analysis
Chemical properties such as reactivity towards acids/bases, oxidizing/reducing agents, and other chemicals are pivotal for understanding the compound's behavior in various environments. These properties are essential for predicting the compound's stability, shelf life, and potential interactions in a biological context. Studies on similar compounds have explored their chemical stability, reactivity, and interactions with enzymes or receptors, providing insights into their mechanism of action (Siddiqui et al., 2014).
Scientific Research Applications
Novel Antipsychotic Agents
Research into related compounds, such as 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, has shown potential antipsychotic-like profiles in behavioral animal tests. These compounds do not interact with dopamine receptors like traditional antipsychotics, suggesting a novel mechanism of action. This area of research may provide insights into the development of new antipsychotic medications with fewer side effects (Wise et al., 1987).
Enzyme Inhibition Studies
Another area of research involves the synthesis and characterization of compounds for enzyme inhibition, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX). For instance, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide compounds were synthesized and found to be relatively more active against acetylcholinesterase, indicating potential therapeutic applications in conditions like Alzheimer's disease (Rehman et al., 2013).
Novel Synthetic Routes and Biological Activities
Research on the synthesis of novel compounds, such as 1,3,4-oxadiazole derivatives, has shown significant α-glucosidase inhibitory potential, suggesting possible applications in managing diabetes through the inhibition of carbohydrate digestion and absorption (Iftikhar et al., 2019). These studies underscore the importance of exploring new chemical entities for their potential therapeutic benefits.
Antimicrobial and Anticancer Agents
Compounds incorporating the pyrazole moiety, similar to the chemical structure , have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity compared to reference drugs like doxorubicin, highlighting the potential for developing new anticancer therapies (Hafez et al., 2016).
properties
IUPAC Name |
2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylamino)pyrazol-1-yl]-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN7O2/c1-12-4-5-13(2)16(10-12)26-17(31)11-30-19(24)18(21(25-3)28-30)22-27-20(29-32-22)14-6-8-15(23)9-7-14/h4-10H,11,24H2,1-3H3,(H,25,28)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTXTZLCOJKQKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=C(C(=N2)NC)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)acetamide |
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